Cerrosillin
Description
Cerrosillin is a naturally occurring flavonoid isolated from C. edulis, identified as a 5,6,3',5'-tetramethoxyflavone (molecular formula: C₁₉H₁₈O₆) . Its structure features a flavone backbone with methoxy substitutions at positions 5 and 6 on ring A and positions 3' and 5' on ring B. The symmetrical 3',5'-dimethoxy arrangement on ring B is evidenced by distinct ¹H NMR signals: two aromatic protons at δ 7.02 (doublet, J = 2.5 Hz) and one proton at δ 6.61 (triplet, J = 2.5 Hz), along with equivalent methoxy signals at δ 3.87 (6H) .
Properties
CAS No. |
17182-56-8 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.347 |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5,6-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-11(8-13(9-12)22-2)17-10-14(20)18-15(25-17)5-6-16(23-3)19(18)24-4/h5-10H,1-4H3 |
InChI Key |
OVNSWJOCOLCOSB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC(=CC(=C3)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound 12 (Tetramethoxyflavone)
- Molecular formula : C₁₉H₁₈O₆ (identical to this compound) .
- Substituents : While this compound has 5,6,3',5'-tetramethoxy groups, Compound 12’s methoxy positions differ, as inferred from its distinct ¹H NMR signals. For example, its spectrum lacks the symmetrical coupling pattern observed in this compound’s ring B protons, suggesting asymmetric substitution (e.g., 5,7,3',4'-tetramethoxy) .
- Mass spectrometry : HRFAB-MS data for Compound 12 shows a pseudomolecular ion at m/z 343.1185, consistent with its molecular formula .
Compound 10 (Trimethoxyflavone)
- Substituents : Fewer methoxy groups compared to this compound. The ¹H NMR spectrum of Compound 10 (Table 1.1 in ) would show simpler aromatic proton splitting due to reduced symmetry .
Functional Analogues
Myricetin (CAS 529-44-2)
- A hydroxylated flavonol (3,5,7,3',4',5'-hexahydroxyflavone) with antioxidant properties .
- Unlike this compound, Myricetin lacks methoxy groups but shares a similar flavone backbone. Hydroxyl groups enhance solubility in polar solvents, whereas methoxy groups in this compound may improve lipid solubility and membrane permeability .
This compound B (CAS 59481-47-9)
Data Tables
Table 1: Structural and Spectral Comparison of this compound and Analogues
| Compound | Molecular Formula | Methoxy Positions | Key ¹H NMR Signals (δ, CDCl₃) | HRFAB-MS (m/z) |
|---|---|---|---|---|
| This compound | C₁₉H₁₈O₆ | 5,6,3',5' | 7.02 (2H, d), 6.61 (1H, t), 3.87 (6H) | Not provided |
| Compound 12 | C₁₉H₁₈O₆ | Undetermined (asymmetric) | Distinct from this compound (no symmetry) | 343.1185 |
| Myricetin | C₁₅H₁₀O₈ | None (hexahydroxy) | Hydroxyl protons (~δ 5–9, broad) | 319.0455 1 |
Spectral and Chemical Implications
- Symmetry vs. Asymmetry : this compound’s symmetrical 3',5'-dimethoxy ring B simplifies its NMR spectrum, whereas asymmetric analogues like Compound 12 exhibit complex splitting patterns .
- Bioactivity: Methoxy groups in PMFs like this compound are associated with enhanced metabolic stability compared to hydroxylated flavonoids like Myricetin, which are prone to glucuronidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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